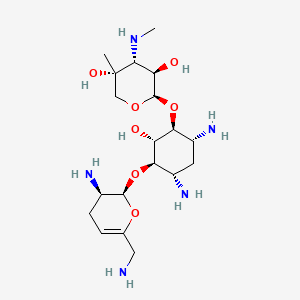
Sodium salicylate
Overview
Description
Sodium salicylate is a sodium salt of salicylic acid, known for its medicinal properties. It is commonly used as an analgesic and antipyretic. This compound also acts as a non-steroidal anti-inflammatory drug and has been shown to induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
Sodium salicylate, a derivative of salicylic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound also binds to High Mobility Group Box 1 (HMGB1) , a protein that plays a significant role in inflammation and disease development .
Mode of Action
This compound acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in the alleviation of inflammation and pain. Additionally, this compound has been found to enhance the liberation of inorganic phosphate from ATP , which could contribute to its mode of action .
Biochemical Pathways
This compound affects the arachidonic acid pathway by inhibiting the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain. This compound is synthesized from chorismate, which is derived from the shikimate pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed in the body . This compound is metabolized in the liver and excreted in the urine . The half-life, clearance, and volume of distribution of this compound can vary depending on the dose and the individual’s metabolic rate .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the COX enzymes and reducing the production of prostaglandins, this compound alleviates symptoms of inflammation and pain . Additionally, it has been found to cause significant damage to cochlear inner hair cells at high concentrations, which has implications for tinnitus generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil salinization, a critical issue in agricultural production, can affect the global ecological environment and has been found to influence the effectiveness of this compound in alleviating salt stress in wheat seedlings . Furthermore, the physiological state of the individual, including factors such as age, health status, and presence of other medications, can also impact the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Sodium salicylate plays a significant role in biochemical reactions, particularly as a non-steroidal anti-inflammatory drug (NSAID). It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, where this compound inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound has been shown to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .
Cellular Effects
This compound exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to increase the expression of COX-2 and prostaglandin D2 release in cardiomyocytes, leading to cardiomyocyte hypertrophy . It also affects oxidative stress responses by increasing the activity of superoxide dismutase (SOD) and reducing the production of malondialdehyde (MDA) in liver cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . This compound also modulates gene expression by influencing transcription factors and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . Additionally, this compound can induce apoptosis by activating caspases and other proteins involved in the cell death pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can protect cells from oxidative stress over extended periods by maintaining high levels of antioxidant enzymes . Prolonged exposure to this compound may also lead to cellular toxicity and necrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation, renal toxicity, and central nervous system disturbances . In animal studies, this compound has been shown to induce hyperactivity in neural responses at high doses, leading to potential neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through conjugation with glycine to form salicyluric acid and glucuronidation to form glucuronides . These metabolites are then excreted in the urine. This compound also affects metabolic flux by modulating the activity of enzymes involved in fatty acid oxidation and cholesterol metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly protein-bound in the bloodstream, primarily to serum albumin . This compound can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as pH and the presence of transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can localize to different cellular compartments, including the cytoplasm and mitochondria . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals . For example, this compound can uncouple oxidative phosphorylation in mitochondria, leading to changes in cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium salicylate can be synthesized from sodium phenolate and carbon dioxide under high temperature and pressure conditions. Another method involves refluxing methyl salicylate (wintergreen oil) with an excess of sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is typically produced by the Kolbe-Schmitt reaction, where sodium phenolate reacts with carbon dioxide at elevated temperatures and pressures to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including salicylic acid.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the hydroxyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Salicylic acid.
Substitution: Various substituted salicylates depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Salicylic Acid: The parent compound of sodium salicylate, used in similar applications but with different solubility and pharmacokinetic properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics and liniments.
Uniqueness of this compound: this compound is unique in its ability to be used as an alternative to aspirin for individuals who are sensitive to aspirin. It also has distinct solubility properties, making it suitable for various industrial and pharmaceutical applications .
Properties
CAS No. |
54-21-7 |
|---|---|
Molecular Formula |
C7H6NaO3 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
InChI Key |
REWPEPFZCALMJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
54-21-7 90218-97-6 |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
13639-21-9 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium salicylate; Kerasalicyl; Kerosal; Magsalyl; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. [] This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
A: Research suggests that this compound can improve both hepatic and peripheral insulin resistance. This effect is attributed to its ability to reduce oxidative stress in the liver and muscles. [, ]
A: Yes, studies in rats have shown that this compound can increase the expression of c-fos, GAD67, and GABAAα1 in the inferior colliculus, a part of the auditory brainstem. [] This suggests potential involvement in the central auditory system and compensatory mechanisms for ototoxicity.
A: this compound has been shown to inhibit dentine formation in rat incisors. [] This effect is believed to be due to the direct action of this compound on odontoblasts or mesenchymal cells in the pulp, rather than a secondary action through the pituitary-adrenal axis. []
ANone: The molecular formula of this compound is C₇H₅NaO₃. Its molecular weight is 160.10 g/mol.
A: this compound, when used in combination with various binders like gum arabic, gelatin, and polyvinyl alcohol, influences the particle properties of spray-dried products. [] These properties include diameter, true density, sphericity, and surface area. []
ANone: This section will be skipped as the provided research papers do not cover the catalytic properties and applications of this compound.
ANone: This section will be skipped as the provided research papers do not cover aspects related to computational chemistry and modeling of this compound.
A: Studies have shown that the ortho position of the OH group in the benzene ring is crucial for the inhibitory action of this compound on dentine formation. [] This highlights the importance of specific structural features for its biological activity.
A: this compound can be formulated with non-ionic surfactants and dimethyl sulfoxide to increase its percutaneous absorption and bioavailability. []
ANone: This section will be skipped as the provided research papers do not focus on SHE regulations related to this compound.
A: this compound demonstrates a shorter elimination half-life and faster clearance after intravenous administration compared to oral administration in sheep. []
A: In dogs, this compound administration significantly increased the total systemic clearance and biliary clearance of indomethacin, leading to a rapid drop in indomethacin plasma levels. []
A: In vitro studies have demonstrated that this compound, within a specific concentration range, can protect spiral ganglion neurons from cisplatin-induced damage, likely due to its anti-apoptotic effects. []
A: Low-dose this compound has been shown to promote ovulation in mice and sheep by increasing the levels of ovulation hormones and inflammation through the promotion of CYP17A1 expression. []
A: Middle ear instillation of this compound can alleviate gentamicin-induced auditory function deficits and reduce outer hair cell loss in guinea pigs. []
ANone: This section will be skipped as the provided research papers do not specifically address resistance and cross-resistance mechanisms associated with this compound.
ANone: This section will be skipped as the provided research papers do not primarily focus on the toxicological profile and long-term effects of this compound.
ANone: This section will be skipped as the provided research papers do not discuss specific drug delivery and targeting strategies for this compound.
ANone: This section will be skipped as the provided research papers do not discuss biomarkers related to this compound treatment.
A: this compound concentrations in biological samples can be determined using high-performance liquid chromatography (HPLC) with diode array detection. [] Additionally, first-derivative spectroscopy offers a method for the simultaneous determination of acetaminophen and this compound in tablets. []
ANone: This section will be skipped as the provided research papers do not provide information on the environmental impact and degradation of this compound.
ANone: This section will be skipped as the provided research papers do not specifically address dissolution and solubility studies of this compound.
ANone: This section will be skipped as the provided research papers do not provide detailed information on the validation of analytical methods for this compound.
ANone: This section will be skipped as the provided research papers do not focus on quality control and assurance measures related to this compound.
A: Research in rabbits indicates that this compound can diminish the production of complement-fixing antibodies, agglutinins, and hemolysins, suggesting a potential impact on the immune response. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

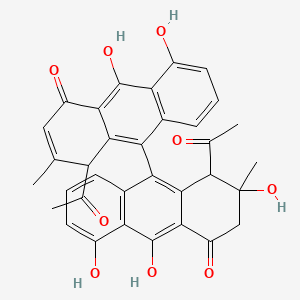
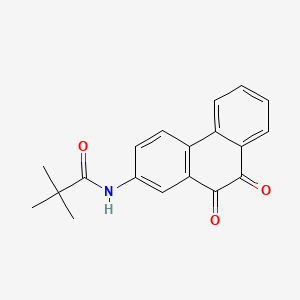
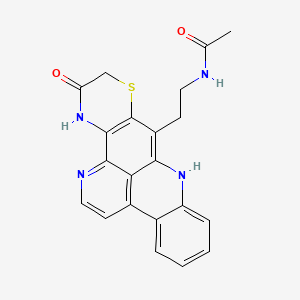


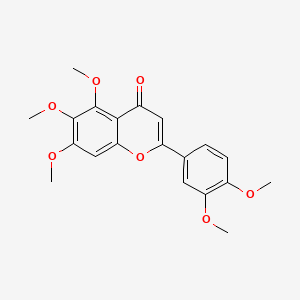
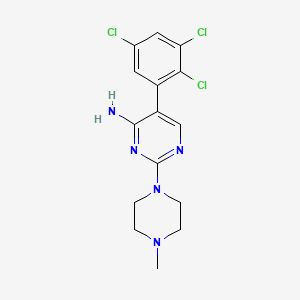
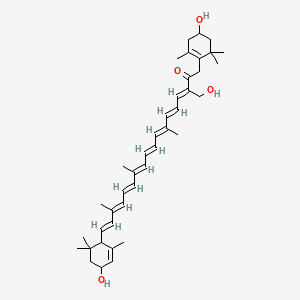

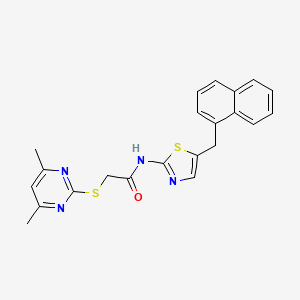
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)
